molecular formula C19H23NO4 B14501584 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate CAS No. 63402-61-9

2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate

Cat. No.: B14501584
CAS No.: 63402-61-9
M. Wt: 329.4 g/mol
InChI Key: LZFQHEJQGSEQQG-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an aromatic phenoxy-based compound with a carbamate moiety at its polar end.

Preparation Methods

The synthesis of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl tert-butylcarbamate under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: As an insect growth regulator, it is used in studies related to insect development and growth.

    Medicine: Research has explored its potential as a non-neurotoxic insecticide, making it a safer alternative to conventional insecticides.

    Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves its role as a juvenile hormone agonist (JHA). It mimics the action of natural juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity. This disruption occurs through the binding of the compound to juvenile hormone receptors, leading to the inhibition of metamorphosis and reproduction .

Comparison with Similar Compounds

2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.

Properties

CAS No.

63402-61-9

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)ethyl N-tert-butylcarbamate

InChI

InChI=1S/C19H23NO4/c1-19(2,3)20-18(21)23-14-13-22-15-9-11-17(12-10-15)24-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21)

InChI Key

LZFQHEJQGSEQQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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